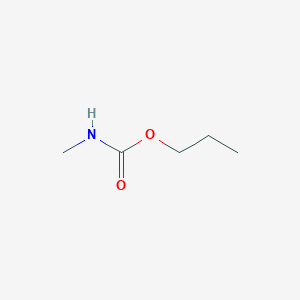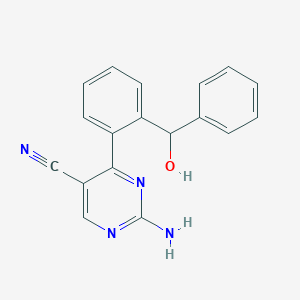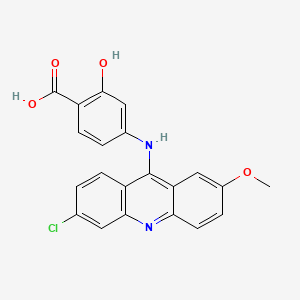
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine is a chemical compound that belongs to the class of hydrazones and dihydropyrimidines It is characterized by the presence of a hydrazone group attached to a dihydropyrimidine ring, with an o-tolyl substituent on the hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine typically involves the reaction of an o-tolyl hydrazine derivative with a dihydropyrimidine precursor. One common method is the condensation reaction between o-tolyl hydrazine and a dihydropyrimidine-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dihydropyrimidine ring may interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(2-(p-Tolyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a para-tolyl substituent.
4-(2-(m-Tolyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a meta-tolyl substituent.
4-(2-(Phenyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a phenyl substituent instead of a tolyl group.
Uniqueness
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that are distinct from para- or meta-substituted analogs .
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C11H12N4/c1-9-4-2-3-5-10(9)14-15-11-6-7-12-8-13-11/h2-8,14H,1H3,(H,12,13,15) |
InChI Key |
SAKOZHDWMUTSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)



![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)
![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)

